molecular formula C16H26N2O4 B12488255 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol

2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol

Cat. No.: B12488255
M. Wt: 310.39 g/mol
InChI Key: BKVIOLNLKXCZJB-UHFFFAOYSA-N
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Description

2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Chemical Reactions Analysis

2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol involves its interaction with molecular targets such as PI3Kβ. By inhibiting this enzyme, the compound can modulate various cellular pathways, leading to its antithrombotic effects. The exact molecular pathways and targets are still under investigation, but the inhibition of PI3Kβ is a key aspect of its mechanism.

Comparison with Similar Compounds

2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol can be compared with other phenylmorpholines, such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its selective inhibition of PI3Kβ and its potential therapeutic applications in thrombotic diseases.

Properties

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C16H26N2O4/c1-20-16-12-14(2-3-15(16)22-11-8-19)13-17-4-5-18-6-9-21-10-7-18/h2-3,12,17,19H,4-11,13H2,1H3

InChI Key

BKVIOLNLKXCZJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCCO

Origin of Product

United States

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